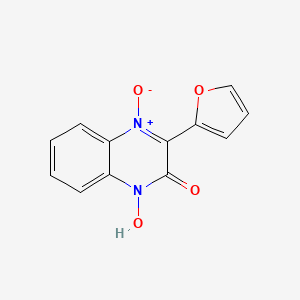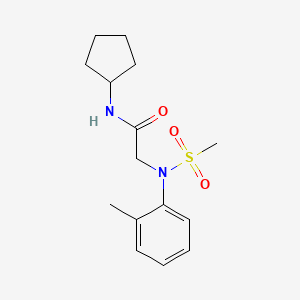
N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the level of GABA in the brain, which can have a variety of effects on neuronal activity and behavior.
作用機序
The mechanism of action of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of GABA transaminase, which leads to an increase in the level of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and behavior. By increasing the level of GABA, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can have a variety of effects on neuronal activity, including reducing excitability and increasing inhibition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are largely related to its ability to increase the level of GABA in the brain. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, anxiety, and addiction. By increasing the level of GABA, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can have a variety of effects on these processes, including reducing seizure activity, reducing anxiety-like behavior, and reducing drug-seeking behavior.
実験室実験の利点と制限
One advantage of using N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high selectivity for GABA transaminase. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways or processes. Another advantage is its high potency, which allows for the use of lower doses and reduces the risk of off-target effects. One limitation of using N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for research on N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a treatment for epilepsy, anxiety, and addiction in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in these indications. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential as a tool for studying GABAergic neurotransmission.
合成法
N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting with cyclopentylamine and 2-methylphenylacetic acid. The first step is the formation of an amide bond between these two compounds, followed by the addition of a methylsulfonyl group to the amide nitrogen. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer. This synthesis method has been optimized to produce high yields of the desired product with high enantiomeric purity.
科学的研究の応用
N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce seizure activity and increase the threshold for seizure induction. In models of anxiety, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior and increase exploratory behavior. In models of addiction, N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior and relapse.
特性
IUPAC Name |
N-cyclopentyl-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-3-6-10-14(12)17(21(2,19)20)11-15(18)16-13-8-4-5-9-13/h3,6-7,10,13H,4-5,8-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFKCJKNSNGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
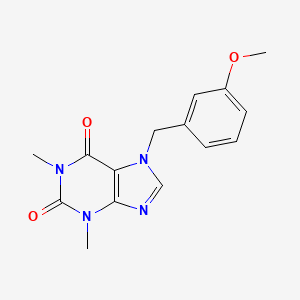
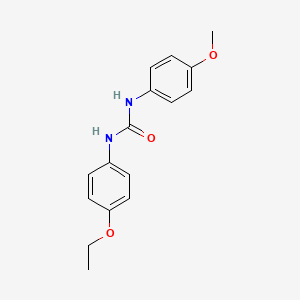
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
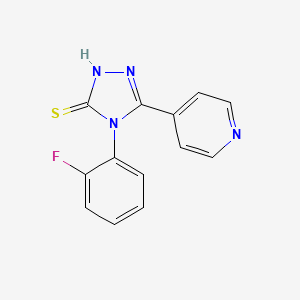
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
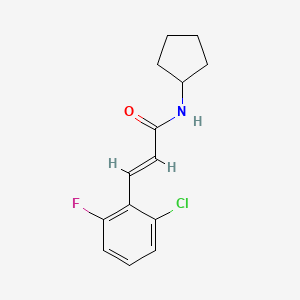

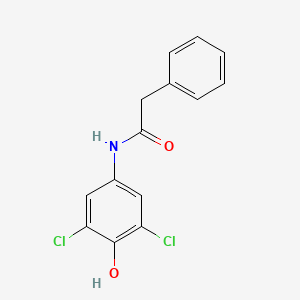
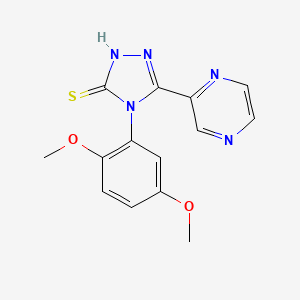
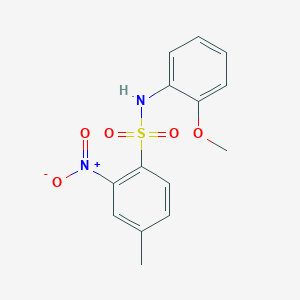
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
